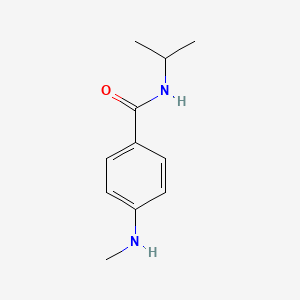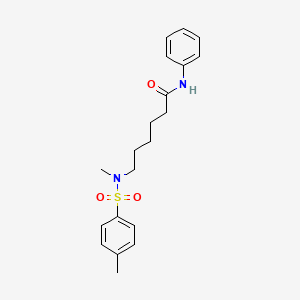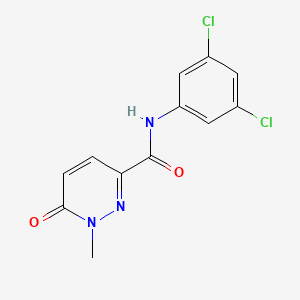![molecular formula C16H12Cl2FNO3 B6525919 {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1014295-34-1](/img/structure/B6525919.png)
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorophenylmethylcarbamoylmethyl 2,4-dichlorobenzoate (2FPCD) is an organic compound belonging to the class of carbamates. It is a white powder that is soluble in polar organic solvents and has a melting point of 154-156 °C. 2FPCD has been studied extensively in recent years due to its potential applications in scientific research, such as its use as a reagent in organic synthesis and its potential as an insecticide.
Mécanisme D'action
The exact mechanism of action of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is still not fully understood. However, it is believed to work by disrupting the normal functioning of the nervous system of the insects. It is thought to act as a neurotoxin, which binds to the nicotinic acetylcholine receptors of the insects and causes paralysis.
Biochemical and Physiological Effects
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain species of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to be effective against certain species of fungi, such as Aspergillus niger and Fusarium oxysporum. In addition, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been shown to have antifungal and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is toxic and should be handled with caution. In addition, it is not water-soluble, so it must be used in an organic solvent.
Orientations Futures
There are several potential future directions for the use of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. One potential direction is the development of new insecticides based on the structure of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. Another potential direction is the development of new drugs based on the structure of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. Finally, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate could be used as a starting material in the synthesis of new compounds with potential applications in medicine and agriculture.
Méthodes De Synthèse
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is synthesized in two steps. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-fluorophenylmethylcarbamoylmethyl alcohol in the presence of triethylamine. This reaction yields the desired product, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate, in a yield of around 80%. The second step is the purification of the product, which is done by recrystallization.
Applications De Recherche Scientifique
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been widely used in scientific research due to its unique properties. It is a useful reagent in organic synthesis, as it can be used to synthesize various compounds, such as 2-fluoro-2-phenylmethylcarbamoylmethyl ester, 2-fluoro-2-phenylmethylcarbamoylmethyl chloride, and 2-fluoro-2-phenylmethylcarbamoylmethyl sulfonate. In addition, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is also used as an insecticide, as it has been shown to be effective against certain species of insects.
Propriétés
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO3/c17-11-5-6-12(13(18)7-11)16(22)23-9-15(21)20-8-10-3-1-2-4-14(10)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVSXAKOPLWIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B6525839.png)
![2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid](/img/structure/B6525844.png)
![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B6525848.png)


![2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6525882.png)
![N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525892.png)
![N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525896.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6525904.png)
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)